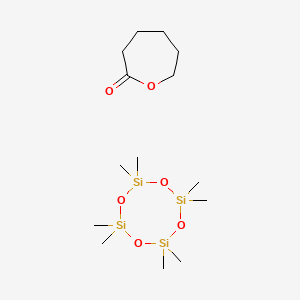
2-Propenoic acid, (1-methyl-1,2-ethanediyl)bisoxy(methyl-2,1-ethanediyl) ester, reaction products wi
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propenoic acid, (1-methyl-1,2-ethanediyl)bisoxy(methyl-2,1-ethanediyl) ester, reaction products with diethylamine, is a complex organic compound. It is known for its versatile applications in various fields, including polymer chemistry and materials science. This compound is characterized by its unique structure, which includes multiple ester linkages and a propenoic acid moiety, making it a valuable intermediate in the synthesis of advanced materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, (1-methyl-1,2-ethanediyl)bisoxy(methyl-2,1-ethanediyl) ester typically involves the esterification of propenoic acid with a diol, followed by reaction with diethylamine. The process can be summarized in the following steps:
Esterification: Propenoic acid is reacted with a diol such as 1,2-ethanediol under acidic conditions to form the ester intermediate.
Amine Reaction: The ester intermediate is then reacted with diethylamine to form the final product.
The reaction conditions often include the use of catalysts such as sulfuric acid for the esterification step and controlled temperatures to ensure the desired product yield.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high throughput. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, ensuring high purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Propenoic acid, (1-methyl-1,2-ethanediyl)bisoxy(methyl-2,1-ethanediyl) ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.
Wissenschaftliche Forschungsanwendungen
2-Propenoic acid, (1-methyl-1,2-ethanediyl)bisoxy(methyl-2,1-ethanediyl) ester has numerous applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of polymers and copolymers with unique mechanical and thermal properties.
Materials Science: The compound is employed in the development of advanced materials such as hydrogels and nanocomposites.
Biological Research: It serves as a building block for bioactive molecules and drug delivery systems.
Industrial Applications: The compound is used in coatings, adhesives, and sealants due to its excellent binding properties.
Wirkmechanismus
The mechanism by which 2-Propenoic acid, (1-methyl-1,2-ethanediyl)bisoxy(methyl-2,1-ethanediyl) ester exerts its effects involves its ability to undergo polymerization and form cross-linked networks. This property is particularly useful in the creation of durable and flexible materials. The molecular targets include various functional groups that participate in the polymerization process, leading to the formation of stable and robust structures.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triethylene glycol dimethacrylate (TEGDMA): Similar in structure but with different ester linkages.
Ethylene glycol dimethacrylate (EGDMA): Another related compound with simpler ester groups.
Bisphenol A dimethacrylate (Bis-DMA): Contains aromatic rings, offering different mechanical properties.
Uniqueness
2-Propenoic acid, (1-methyl-1,2-ethanediyl)bisoxy(methyl-2,1-ethanediyl) ester is unique due to its specific ester linkages and the presence of the propenoic acid moiety, which provides distinct reactivity and polymerization characteristics. This makes it particularly valuable in applications requiring specific mechanical and thermal properties.
Eigenschaften
CAS-Nummer |
111497-86-0 |
|---|---|
Molekularformel |
C12H10N4O4 |
Molekulargewicht |
0 |
Synonyme |
2-Propenoic acid, (1-methyl-1,2-ethanediyl)bisoxy(methyl-2,1-ethanediyl) ester, reaction products with diethylamine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![sodium;[(2S,3S,4S,5R)-3,4-dihydroxy-2-(hydroxymethyl)-5-(phosphonooxymethyl)oxolan-2-yl] hydrogen phosphate;hydrate](/img/structure/B1168533.png)

